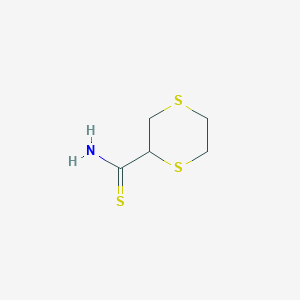

1,4-Dithiane-2-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

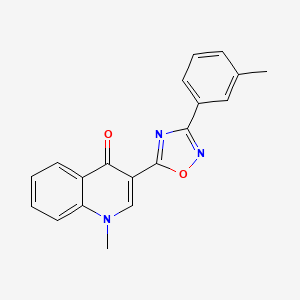

Overview

Description

1,4-Dithiane-2-carbothioamide is a chemical compound with the molecular formula C5H9NS3 and a molecular weight of 179.33 . It is a powder that is stored at room temperature .

Synthesis Analysis

The most common method of synthesizing this compound is through the reaction of dithiomalonic acid and an amine. The resulting product is then reacted with carbon disulfide and ammonia to form the final product.Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NS3/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H2,6,7) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

1,4-Dithianes, which include this compound, have specific heterocyclic reactivity that can be harnessed for the controlled synthesis of carbon–carbon bonds . They offer attractive transformations that can find good use in the assembly of a wide array of complex molecular architectures .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Biological Activities : Derivatives and analogues of 2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide were synthesized and exhibited notable antisecretory and antiulcer activities. These compounds showed activities much higher than cimetidine, a well-known antiulcer drug (Aloup et al., 1987).

Chemical Synthesis and Reactivity : 1,4-Dithianes, including derivatives, are used as C2-building blocks in the synthesis of complex molecular architectures. Their reactivity is compared to common synthetic building blocks like 1,3-dithianes and aromatic compounds, showcasing their versatility in creating a wide array of complex molecular structures (Ryckaert et al., 2023).

Novel Reagents and Chemoselectivity : Studies have also focused on creating odorless thioacetalization reagents, such as 2-[1,3]Dithian-2-Ylidene-3-Oxo-Butanamide, which are important for the thioacetalization reaction of aldehydes/ketones. This shows the adaptability of 1,4-dithiane derivatives in organic synthesis and their chemoselectivity (Liu et al., 2004).

Antimicrobial and Hypoglycemic Activities : Adamantane-Isothiourea hybrid derivatives, including those involving carbothioamides, were synthesized and exhibited significant antimicrobial and in vivo hypoglycemic activities. This demonstrates the potential of 1,4-Dithiane-2-carbothioamide derivatives in pharmacological applications (Al-Wahaibi et al., 2017).

Catalysis and Green Chemistry : Montmorillonite KSF clay, used as an efficient catalyst, enabled the synthesis of carbothioamide derivatives under environmentally friendly and solvent-free conditions. This highlights the role of this compound derivatives in green chemistry (Habibi & Marvi, 2007).

Safety and Hazards

Mechanism of Action

Target of Action

1,4-Dithiane-2-carbothioamide is a chemical compound that is primarily used as a building block in the synthesis of complex molecular architectures . It is a derivative of 1,4-dithianes, which are known for their specific heterocyclic reactivity that can be harnessed for the controlled synthesis of carbon–carbon bonds .

Mode of Action

The mode of action of this compound is based on its ability to form carbon–carbon bonds. This is achieved through the chemoselective cleavage or reduction of the sulfur-heterocycle to reveal a versatile C2-synthon . This process allows for the assembly of a wide array of complex molecular architectures, ranging from lipids and carbohydrates to various carbocyclic scaffolds .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of complex molecular structures. The compound’s ability to form carbon–carbon bonds plays a crucial role in these pathways . .

Result of Action

The result of the action of this compound is the formation of complex molecular architectures through the controlled synthesis of carbon–carbon bonds . This can lead to the creation of a wide array of molecular structures, including lipids, carbohydrates, and various carbocyclic scaffolds .

Properties

IUPAC Name |

1,4-dithiane-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS3/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEOCLXOHFBGEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CS1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1535972-66-7 |

Source

|

| Record name | 1,4-dithiane-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]-2,4-pyrimidinediamine](/img/structure/B2810803.png)

![(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-ol](/img/structure/B2810805.png)

![N-[4-[(E)-2-tert-butylsulfonyl-2-cyanoethenyl]phenyl]acetamide](/img/structure/B2810806.png)

![(1-Methyltriazol-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2810807.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810815.png)

![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810816.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2810817.png)

![Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2810820.png)